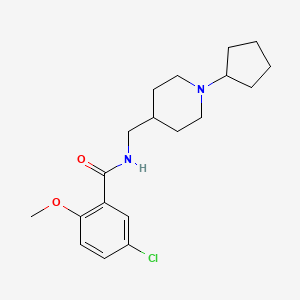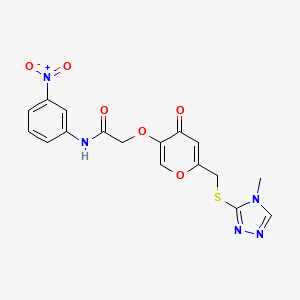
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide is a chemical compound that has been widely studied for its potential as a pharmaceutical agent. It is a member of the benzamide class of compounds, which are known to have a range of biological activities.
Mécanisme D'action
The mechanism of action of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with the dopamine D3 receptor. This receptor is involved in the regulation of movement and reward pathways in the brain, and is known to be a target for the treatment of neurological disorders such as Parkinson's disease. This compound has been shown to have a high affinity for the dopamine D3 receptor, and may act as an agonist or antagonist depending on the context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide are not well understood, but it is believed to have an impact on the dopamine system in the brain. This may lead to changes in movement, reward pathways, and drug-seeking behavior. Further research is needed to fully elucidate the effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide in lab experiments include its high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders and drug addiction. However, its limitations include its potential toxicity and the need for further research to fully understand its effects.
Orientations Futures
There are many potential future directions for research on 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide. These include further studies on its potential as a treatment for neurological disorders and drug addiction, as well as investigations into its mechanism of action and biochemical and physiological effects. Other potential areas of research include the development of new synthetic methods for this compound and the exploration of its potential as a tool for studying the dopamine system in the brain. Overall, there is much to be learned about this promising compound, and further research is needed to fully understand its potential as a pharmaceutical agent.
Méthodes De Synthèse
The synthesis of 5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide involves a multi-step process that begins with the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 1-cyclopentylpiperidine in the presence of a base to form the amide linkage. Finally, the resulting compound is chlorinated using thionyl chloride to give the final product.
Applications De Recherche Scientifique
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide has been studied for its potential as a pharmaceutical agent, particularly as a treatment for neurological disorders such as Parkinson's disease. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of movement and reward pathways in the brain. This compound has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
5-chloro-N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2O2/c1-24-18-7-6-15(20)12-17(18)19(23)21-13-14-8-10-22(11-9-14)16-4-2-3-5-16/h6-7,12,14,16H,2-5,8-11,13H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLRSRPARHKNJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)




![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)
![2-(3,5-Dimethylisoxazol-4-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2390900.png)


![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)

